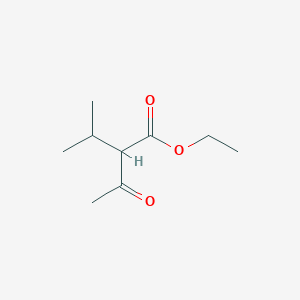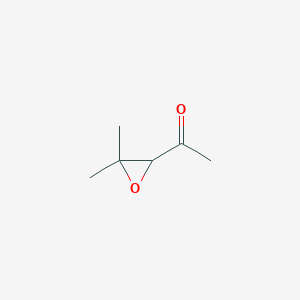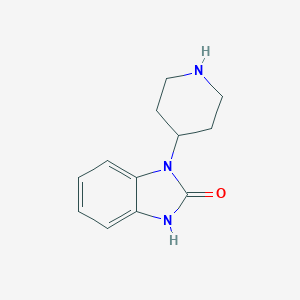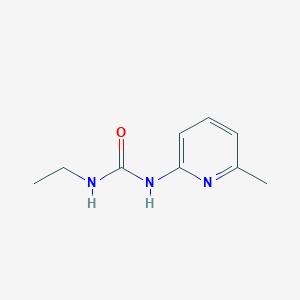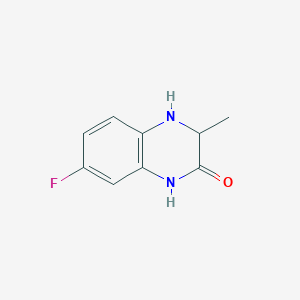
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as F-MeOQX, is a chemical compound that belongs to the quinoxalinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Wirkmechanismus
The exact mechanism of action of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to a reduction in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its high potency and selectivity towards the GABA-A receptor. This makes it an ideal candidate for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its limited solubility in water, which can make it challenging to administer in certain experimental conditions.
Zukünftige Richtungen
Future research on 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could focus on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the molecular mechanisms underlying its anticonvulsant and anxiolytic effects. Finally, the development of more water-soluble derivatives of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could enhance its potential applications in various experimental conditions.
Synthesemethoden
The synthesis of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with methyl chloroformate and subsequent reaction with fluoroamine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
146741-05-1 |
|---|---|
Produktname |
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
Molekularformel |
C9H9FN2O |
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |
InChI-Schlüssel |
ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Kanonische SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)


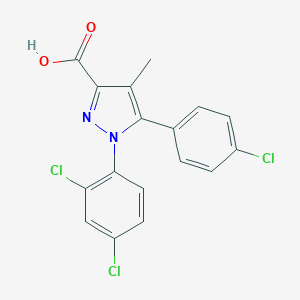
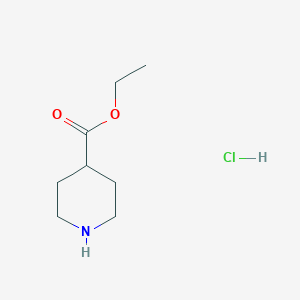
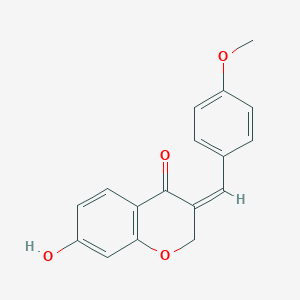
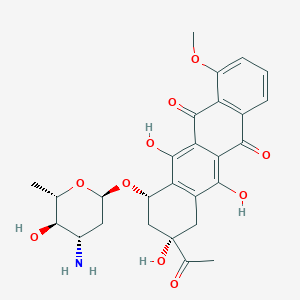
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)

